4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine
Description
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHWZZJZDUGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiomorpholine derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
In organic synthesis, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine serves as a versatile building block for constructing more complex molecules. It is utilized in the synthesis of various heterocyclic compounds and acts as a ligand in coordination chemistry. The compound can undergo several types of chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride may yield reduced derivatives.
- Substitution : Nucleophilic substitution reactions can occur, allowing for the introduction of different functional groups.
These reactions are crucial for developing new materials and pharmaceuticals, making this compound a valuable asset in synthetic organic chemistry.
The biological applications of this compound are particularly noteworthy. The compound's structure allows it to interact with various biological targets, which positions it as a candidate for drug discovery. Research indicates that compounds containing pyrazole moieties exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds derived from pyrazole have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of similar pyrazole derivatives, suggesting potential applications in treating inflammatory diseases.
- Antitumor Effects : Some derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes. The compound's role as an intermediate allows for the development of more complex molecules with specific biological activities or industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
- Pharmacological Studies : In a study focusing on pyrazole derivatives, compounds similar to this compound demonstrated significant anti-inflammatory and analgesic activities when tested against carrageenan-induced edema models .
- Coordination Chemistry : The compound has been explored as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers in catalysis and material science applications .
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Molecular Targets and Pathways:
Enzymes: The compound can act as an enzyme inhibitor, affecting pathways involved in metabolism or signal transduction.
Receptors: It may bind to receptors on cell surfaces, influencing cellular responses and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine and its analogs:
Key Observations:
- Substituent Effects : The 1-methylpyrazole group in the target compound and analogs (e.g., 7c, 7j) enhances planar rigidity, favoring π-π stacking interactions in biological systems . Ethyl substitution in introduces steric bulk, which may affect solubility.
- Bioactivity : Thiophene-carboxamide derivatives (7c, 7j) exhibit potent antifungal activity, highlighting the importance of the carboxamide linker and fluorophenyl groups in target engagement .
Characterization Tools:
Biological Activity
4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound contains a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiomorpholine ring attached to a methyl-pyrazole group, which plays a significant role in its biological interactions.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial in pathways related to metabolism and signal transduction.
- Receptor Interaction : It can also bind to cell surface receptors, influencing various cellular responses and signaling pathways. This interaction may lead to modulation of physiological processes such as inflammation and cell proliferation.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A notable study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancers .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that this compound may exhibit similar effects by modulating inflammatory pathways .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory activities, this compound has potential antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
